molecular formula C12H18N2O2 B2680310 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid CAS No. 1400636-08-9

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid

Cat. No.: B2680310
CAS No.: 1400636-08-9
M. Wt: 222.288
InChI Key: HDZBASIBSPQNNR-UHFFFAOYSA-N
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Description

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid is an organic compound that features a benzyl group attached to a dimethylamino-methylamino moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Benzyl[(methylamino)methyl]amino}acetic acid
  • 2-{Benzyl[(ethylamino)methyl]amino}acetic acid
  • 2-{Benzyl[(propylamino)methyl]amino}acetic acid

Uniqueness

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to its analogs. This structural feature may also influence its interaction with biological targets, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

2-[benzyl-[(dimethylamino)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-13(2)10-14(9-12(15)16)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZBASIBSPQNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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